molecular formula C5H6ClNO2S B2660904 1-Cyanocyclobutane-1-sulfonyl chloride CAS No. 2287345-55-3

1-Cyanocyclobutane-1-sulfonyl chloride

Cat. No.: B2660904
CAS No.: 2287345-55-3
M. Wt: 179.62
InChI Key: DNKZNFUDYXNOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in organic synthesis. fiveable.memagtech.com.cn Their importance stems from the strong electrophilicity of the sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group, the chloride ion. fiveable.me This high reactivity allows them to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles. fiveable.me

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. fiveable.me The resulting sulfonamide functional group is a key structural motif in a multitude of biologically active compounds, including antibiotics and other pharmaceuticals. fiveable.menih.gov Similarly, reaction with alcohols yields sulfonate esters, which are themselves useful intermediates in various chemical transformations. fiveable.menih.gov

Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides are precursors to other important sulfur-containing functional groups like sulfones and sulfinic acids. magtech.com.cnnih.gov They have been employed as initiators for certain polymerization reactions and are crucial in the synthesis of various dyes and pigments. quora.com The synthesis of sulfonyl chlorides can be achieved through several methods, including the oxidative chlorination of thiols or the reaction of sulfonic acids with chlorinating agents. nih.govorganic-chemistry.org

Table 1: Key Reactions of Sulfonyl Chlorides

Nucleophile Product Class Significance
Amines (R-NH₂) Sulfonamides (R-SO₂-NHR) Core structure in many pharmaceuticals. fiveable.me
Alcohols (R-OH) Sulfonate Esters (R-SO₂-OR) Important intermediates and protecting groups. fiveable.me
Thiols (R-SH) Thiosulfonates (R-SO₂-SR) Precursors to other sulfur compounds. fiveable.me

Unique Architectural Features of the Cyclobutane (B1203170) Moiety in Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, possesses distinct structural and conformational properties that make it an increasingly valuable scaffold in molecular design. nih.govresearchgate.net Unlike the larger and more flexible cyclopentane (B165970) or cyclohexane (B81311) rings, cyclobutane is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles, which are forced to deviate from the ideal tetrahedral angle of 109.5°. fiveable.memasterorganicchemistry.com

This inherent strain, while making the ring more reactive than its larger counterparts, is a defining feature of its architecture. fiveable.me To alleviate some of the torsional strain that would exist in a perfectly planar structure, cyclobutane adopts a puckered or folded conformation. nih.govmasterorganicchemistry.com This non-planar geometry is a critical feature, as it allows the cyclobutane ring to act as a rigid, three-dimensional (3D) scaffold. researchgate.net In medicinal chemistry, the incorporation of such sp³-rich, non-planar structures is a key strategy to "escape from flatland," improving properties like solubility and metabolic stability while providing a defined spatial arrangement of substituents. researchgate.netru.nl

The C-C bonds within the cyclobutane ring are also notably longer than those in typical alkanes, a result of 1,3 non-bonded repulsive interactions across the ring. ru.nl These unique electronic and geometric features distinguish cyclobutane from other cycloalkanes and have led to its use in creating conformationally restricted molecules and as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl units. nih.govnih.gov

Table 2: Comparative Properties of Small Cycloalkanes

Cycloalkane Ring Strain (kcal/mol) C-C-C Bond Angle Conformation
Cyclopropane ~27.6 60° Planar
Cyclobutane ~26.3 ~88° Puckered/Folded nih.govmasterorganicchemistry.com
Cyclopentane ~6.0 ~105° Envelope/Twist

Overview of Cyanocyclobutane Scaffolds in Molecular Design

The cyanocyclobutane scaffold combines the unique three-dimensional properties of the cyclobutane ring with the electronic and chemical versatility of the cyano (nitrile, -C≡N) group. This pairing creates a building block with significant potential in the design of complex organic molecules, particularly in drug discovery. researchgate.net The rigid, puckered cyclobutane core serves to orient appended functional groups in well-defined vectors in three-dimensional space, which can be crucial for precise interactions with biological targets like enzymes or receptors. researchgate.netnih.gov

The cyano group itself contributes several important features. It is a polar functional group capable of participating in hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to a biological target. Furthermore, the nitrile is a highly versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups such as tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. The synthesis of cyanocyclobutane derivatives can be achieved through various methods, including the cyclization of d-halo compounds with activated acetonitriles. google.com The incorporation of this scaffold allows chemists to introduce a conformationally constrained core that also carries a latent functional group for subsequent molecular elaboration.

Contextualization of 1-Cyanocyclobutane-1-sulfonyl Chloride within Advanced Chemical Research

This compound represents a sophisticated molecular building block that integrates the distinct chemical functionalities of its three components: the sulfonyl chloride, the cyclobutane ring, and the cyano group. Its utility in advanced chemical research lies in its capacity to act as a trifunctional reagent, where each component serves a specific and strategic purpose in the construction of novel molecules.

The primary role of the molecule is dictated by the highly reactive sulfonyl chloride group. This functional group acts as the principal point of attachment, allowing the entire cyanocyclobutane scaffold to be readily coupled with nucleophiles such as amines or alcohols. fiveable.me This reaction, typically a sulfonamide or sulfonate ester formation, is robust and widely used in the synthesis of chemical libraries for drug discovery.

Upon reaction, the cyclobutane moiety is incorporated into the new, larger molecule. It imparts its characteristic conformational rigidity and three-dimensional geometry, serving as a non-planar sp³-rich linker or core. nih.govresearchgate.net This is particularly valuable in fragment-based drug discovery, where the introduction of structural complexity and rigidity is a key objective. nih.gov The cyano group remains intact during the initial coupling reaction and is carried along with the cyclobutane scaffold. It serves as a secondary reactive site, providing a point for post-functionalization. This allows for the late-stage diversification of the molecular structure, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

In essence, this compound is a scaffold-delivering reagent. It provides a rapid and efficient means to introduce a structurally complex and functionally versatile cyanocyclobutane unit into a target molecule, making it a powerful tool for chemists seeking to explore new areas of chemical space.

Table 3: Functional Contributions of this compound

Molecular Component Primary Role in Synthesis Resulting Feature in Product
Sulfonyl Chloride (-SO₂Cl) High-reactivity coupling site for nucleophiles. fiveable.me Links the scaffold to the target molecule (e.g., via a sulfonamide bond).
Cyclobutane Ring Rigid, non-planar core. nih.govmasterorganicchemistry.com Introduces 3D geometry and conformational restriction. researchgate.net

| Cyano Group (-C≡N) | Stable during initial coupling. | Provides a site for further chemical modification and polar interactions. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanocyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKZNFUDYXNOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Cyanocyclobutane 1 Sulfonyl Chloride

Precursor Synthesis and Functionalization Pathways

The initial stages of the synthesis are centered on building the 1,1-disubstituted cyclobutane (B1203170) framework. This involves creating the four-membered ring and then establishing the cyano and a sulfur-based functional group on a single carbon atom, which will later be transformed into the sulfonyl chloride.

Synthesis of Cyano-Substituted Cyclobutane Derivatives

The construction of the 1-cyanocyclobutane skeleton is a critical first step. A common and effective method for this is through cyclization reactions involving appropriately substituted propane (B168953) derivatives. One established pathway involves the condensation of a malonic ester derivative with a 1,3-dihalopropane. Specifically, the reaction of ethyl cyanoacetate (B8463686) with 1,3-dibromopropane (B121459) in the presence of a base like sodium ethoxide can yield ethyl 1-cyanocyclobutane-1-carboxylate. orgsyn.org Subsequent hydrolysis and decarboxylation can provide 1-cyanocyclobutane.

Alternatively, a more direct route to a precursor for 1,1-disubstitution is the preparation of 1,1-cyclobutanedicarboxylic acid, which can be synthesized by reacting diethyl malonate with 1,3-dibromopropane, followed by hydrolysis. orgsyn.org This dicarboxylic acid can then be thermally decarboxylated to yield cyclobutanecarboxylic acid. orgsyn.orgthieme-connect.dechemicalbook.com This acid can serve as a starting point for introducing the cyano and sulfur functionalities.

Preparation of Thiol and Sulfonic Acid Precursors

With the cyano-substituted cyclobutane core established, the next challenge is the introduction of a sulfur-containing group at the C1 position. As no direct methods for the synthesis of 1-cyanocyclobutane-1-thiol or 1-cyanocyclobutane-1-sulfonic acid are prominently described, a logical approach involves the synthesis of a key intermediate: 1-bromo-1-cyanocyclobutane. While the synthesis of this specific compound is not detailed in readily available literature, its preparation is analogous to known syntheses of similar structures like 1-bromo-1-cyanocyclopropane. researchgate.net

Once 1-bromo-1-cyanocyclobutane is obtained, it can serve as an electrophilic substrate for nucleophilic substitution with a sulfur-containing nucleophile. This is a standard and widely used transformation for haloalkanes. chemguide.co.ukyoutube.comyoutube.comyoutube.comyoutube.com

For Thiol Precursor Synthesis: The reaction of 1-bromo-1-cyanocyclobutane with a sulfide (B99878) source, such as sodium hydrosulfide (B80085) (NaSH), would yield the target precursor, 1-cyanocyclobutane-1-thiol.

For Sulfonic Acid Precursor Synthesis: Direct substitution with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃), can install the sulfonic acid group, yielding sodium 1-cyanocyclobutane-1-sulfonate.

These pathways provide viable routes to the essential thiol and sulfonic acid precursors required for the final conversion to the sulfonyl chloride.

Classical and Modern Approaches to Sulfonyl Chloride Formation

The final stage of the synthesis involves the conversion of the sulfur-containing functional group (thiol, sulfinate, or sulfonic acid) into the desired sulfonyl chloride. Several classical and modern methods are available for this transformation.

Oxidative Chlorosulfonation Techniques

The direct conversion of a thiol to a sulfonyl chloride is a robust and frequently employed method. This oxidative chlorination can be achieved with a variety of reagents. The reaction generally proceeds under mild conditions and offers high yields. organic-chemistry.org A key advantage is the ability to directly access the sulfonyl chloride from the thiol precursor in a single step.

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for this purpose, often affording the product in excellent yields and with very short reaction times. researchgate.netorganic-chemistry.org Other common and effective reagents include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), which are considered mild and efficient for the oxidative chlorination of thiols and disulfides. researchgate.net

Reagent SystemGeneral ConditionsKey AdvantagesReference
H₂O₂ / SOCl₂Room temperature, short reaction time (minutes)Highly reactive, excellent yields, rapid researchgate.netorganic-chemistry.org
H₂O₂ / ZrCl₄Mild conditions, short reaction timesHigh purity of product, avoidance of harsh reagents organic-chemistry.org
N-Chlorosuccinimide (NCS) / HClAqueous mediaGood yields, readily available reagents organic-chemistry.orgresearchgate.net
Trichloroisocyanuric acid (TCCA)Mild conditionsEfficient for various sulfur substrates researchgate.net
Nitrate Salt / ChlorotrimethylsilaneMild and efficientHigh selectivity, clean reaction organic-chemistry.org

Halogenation of Sulfonic Acids and Sulfinates

An alternative and classical pathway to sulfonyl chlorides is the halogenation of the corresponding sulfonic acid or its salt. This method is particularly useful if the sulfonic acid precursor is more readily accessible. A variety of chlorinating agents can be employed for this transformation.

Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a very common reagent for converting sulfonic acids to sulfonyl chlorides. researchgate.net Other phosphorus-based reagents like phosphorus pentachloride (PCl₅) are also effective, though they can require harsher conditions. researchgate.net More modern reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been developed for this conversion under mild, often solvent-free, conditions. lookchem.com

Chlorinating AgentSubstrateGeneral ConditionsReference
Thionyl chloride (SOCl₂)Sulfonic AcidOften with catalytic DMF researchgate.net
Phosphorus pentachloride (PCl₅)Sulfonic Acid / SaltCan require heating researchgate.net
Phosphoryl chloride (POCl₃)Sulfonic AcidCommonly used for aromatic sulfonic acids researchgate.net
TAPCSulfonic AcidMild, solvent-free conditions, rapid lookchem.com
2,4,6-Trichloro-1,3,5-triazine (TCT)Sulfonic AcidMild, neutral conditions lookchem.com

Utility of Sulfur Dioxide Surrogates in Synthesis

Modern synthetic chemistry often seeks to avoid the use of toxic and difficult-to-handle gases like sulfur dioxide (SO₂). To this end, stable solid surrogates that can release SO₂ in situ have been developed. One of the most prominent is the adduct of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide, known as DABSO. rsc.org

DABSO provides a convenient route for incorporating the sulfonyl group. rsc.orgorganic-chemistry.org A plausible synthetic strategy for 1-cyanocyclobutane-1-sulfonyl chloride using this approach would involve the generation of an organometallic intermediate from 1-bromo-1-cyanocyclobutane, such as a Grignard reagent. The reaction of this organometallic species with DABSO would generate a magnesium sulfinate salt. acs.org This sulfinate intermediate can then be readily converted to the final sulfonyl chloride by treatment with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide. This method represents a powerful, one-pot approach that avoids the direct handling of gaseous SO₂. acs.org

Novel Synthetic Strategies for this compound Analogues

The development of novel synthetic strategies for analogues of this compound hinges on the efficient construction of the sterically demanding 1,1-disubstituted cyclobutane core. Methodologies that allow for the convergent assembly of the cyclobutane ring with the desired functional groups or their precursors are of particular interest.

Cycloaddition-Based Approaches to Cyano-Cyclobutane Frameworks

[2+2] cycloaddition reactions are a powerful tool for the formation of cyclobutane rings, offering a direct route to the core structure. libretexts.org The reaction of a ketene (B1206846) with an appropriately substituted alkene bearing a cyano group could theoretically provide the desired framework. For instance, the cycloaddition of a thioketene (B13734457) with a cyano-substituted alkene could potentially yield a cyclobutane with both sulfur and cyano functionalities at the same carbon, which could then be oxidized to the target sulfonyl chloride. However, the stability and reactivity of the required starting materials would need to be carefully considered.

Visible-light-induced [2+2] cycloaddition reactions have emerged as a mild and efficient method for the synthesis of nitro-substituted cyclobutanes from 2-arylnitroethenes. researchgate.net This suggests that a similar strategy could be explored for cyano-substituted alkenes, potentially leading to a cyano-cyclobutane intermediate that could be further functionalized.

A summary of potential cycloaddition partners for the synthesis of cyano-cyclobutane frameworks is presented in Table 1.

Ketene/Alkene Partner 1Alkene/Diene Partner 2Potential Product
ThioketeneCyano-substituted alkene1-Thio-1-cyanocyclobutane
DichloroketeneCyano-substituted alkene1,1-Dichloro-2-cyanocyclobutane
Keteniminium saltAlkeneCyclobutanone (precursor)

Ring-Forming Reactions for Cyclobutane-Sulfonyl Architectures

An alternative to cycloaddition is the construction of the cyclobutane ring through intramolecular cyclization reactions. A plausible approach could involve a malonic ester derivative with a leaving group on a three-carbon chain, which can undergo intramolecular alkylation to form a cyclobutane-1,1-dicarboxylate. One of the ester groups could then be converted to a cyano group, and the other to a sulfonyl chloride.

Another potential ring-forming strategy involves the reaction of bicyclo[1.1.0]butanes (BCBs) with thioketones. This approach has been shown to produce 2-thiabicyclo[2.1.1]hexane scaffolds under ambient conditions without the need for catalysts or irradiation. nih.gov While this specific reaction does not directly yield the target structure, it demonstrates the feasibility of forming complex sulfur-containing bicyclic systems, which could potentially be rearranged or further modified to produce the desired cyclobutane-sulfonyl architecture.

Furthermore, the sulfa-Michael addition of thiols to cyclobutenes has been reported as a method for the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes. rsc.orgnih.gov A subsequent cyanation and oxidation of the sulfur moiety could be a potential, albeit multi-step, route to the target compound.

A hypothetical multi-step ring-forming approach is outlined below:

Synthesis of a Cyclobutane Precursor: Intramolecular cyclization of a suitably substituted acyclic precursor to form a cyclobutane ring with two functional groups at the 1-position (e.g., two ester groups).

Functional Group Interconversion: Conversion of one ester group to a cyano group.

Introduction of Sulfur: Conversion of the second ester group to a thiol or another sulfur-containing functionality.

Oxidation: Oxidation of the sulfur functionality to the sulfonyl chloride.

Detailed research into the conversion of sterically hindered geminal dicarboxylic acid derivatives on a cyclobutane ring would be necessary to validate this proposed pathway.

Reactivity and Transformational Chemistry of 1 Cyanocyclobutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The sulfur atom in the sulfonyl chloride group of 1-cyanocyclobutane-1-sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity allows for the facile synthesis of a variety of sulfonyl derivatives.

Formation of Sulfonamides and Their Derivatives

The reaction of this compound with primary or secondary amines is expected to proceed readily to furnish the corresponding sulfonamides. This reaction is a cornerstone of sulfonyl chloride chemistry and is anticipated to be a high-yielding transformation for this substrate. The general reaction involves the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride byproduct.

Studies on analogous α-cyano-sulfonyl chlorides have shown that they react efficiently with primary and secondary amines to produce the expected sulfonamides in good yields. rsc.org The reactivity of homologues of cyanomethanesulfonyl chloride with an alkyl group on the α-carbon was observed to be lower than the parent compound, with reactivity decreasing as the chain length of the alkyl group increases. rsc.org

Illustrative Reaction Conditions for Sulfonamide Formation:

AmineBaseSolventTemperature (°C)Hypothetical Yield (%)
AnilineTriethylamineDichloromethane0 to 2585-95
Piperidine (B6355638)PyridineTetrahydrofuran0 to 2590-98
BenzylamineTriethylamineDichloromethane0 to 2588-96

Synthesis of Sulfonate Esters and Sulfonothioates

In a similar fashion to sulfonamide formation, this compound can react with alcohols and thiols to produce sulfonate esters and sulfonothioates, respectively. The reaction with alcohols, typically carried out in the presence of a base, yields the corresponding sulfonate esters. However, literature on analogous α-cyano-sulfonyl chlorides suggests that the resulting sulfonate esters can be unstable and difficult to isolate. rsc.org

The synthesis of sulfonothioates would involve the reaction with a thiol in the presence of a base. These compounds are generally more stable than their sulfonate ester counterparts.

General Reaction Scheme for Sulfonate Ester and Sulfonothioate Synthesis:

R-OH + this compound → 1-cyanocyclobutane-1-sulfonate ester + HCl

R-SH + this compound → 1-cyanocyclobutane-1-sulfonothioate + HCl

Reactions with Carbon-Based Nucleophiles

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can lead to the formation of sulfones. In the case of this compound, treatment with an excess of a Grignard reagent (R-MgX) would be expected to yield the corresponding 1-cyano-1-(alkyl/aryl)sulfonylcyclobutane. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the sulfonyl sulfur, displacing the chloride ion. It is important to control the reaction conditions, as side reactions can occur. core.ac.uk For instance, with some Grignard reagents, desulfinylative cross-coupling reactions have been observed, leading to C-C bond formation instead of the expected sulfone. core.ac.uk

Hypothetical Reactions with Organometallic Reagents:

Organometallic ReagentProduct
Phenylmagnesium bromide1-Cyano-1-(phenylsulfonyl)cyclobutane
Methylmagnesium chloride1-Cyano-1-(methylsulfonyl)cyclobutane

Cycloaddition Reactions and Annulation Strategies

The strained cyclobutane (B1203170) ring and the reactive sulfonyl chloride group in this compound make it a potential substrate for various cycloaddition and annulation reactions, offering pathways to more complex molecular architectures.

[2+2] Annulations with Unsaturated Compounds

While direct [2+2] cycloadditions involving the sulfonyl chloride group are uncommon, sulfonyl chlorides can serve as precursors to sulfenes (R-CH=SO2) in the presence of a non-nucleophilic base. These highly reactive intermediates can then undergo [2+2] cycloaddition reactions with a variety of unsaturated partners, such as enamines and ketene (B1206846) acetals, to form four-membered thietane (B1214591) 1,1-dioxide rings. For this compound, treatment with a suitable base could potentially generate the corresponding 1-cyanosulfonylcyclobutene intermediate, which could then be trapped in a [2+2] cycloaddition.

A review of the reactions of sulfonyl chlorides with unsaturated compounds highlights that [2+2] annulations are a key reaction class for these substrates. magtech.com.cn

Intramolecular Cyclizations Leading to Fused Systems

The derivatives of this compound, particularly the sulfonamides, are well-suited for intramolecular cyclization reactions to generate fused heterocyclic systems. For instance, a sulfonamide derived from an amine containing a suitably positioned nucleophilic group or a site of unsaturation could undergo intramolecular cyclization. Such reactions are often promoted by a base or a transition metal catalyst and can lead to the formation of novel bicyclic structures containing the cyclobutane ring.

For example, an N-alkenyl sulfonamide derived from this compound could potentially undergo an intramolecular radical cyclization to form a fused pyrrolidine (B122466) or piperidine ring. While specific examples involving this particular sulfonyl chloride are not documented, the general strategy of intramolecular cyclization of sulfonamides is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.gov

Radical-Mediated Transformations Involving the Sulfonyl Chloride

The sulfonyl chloride group of this compound is a versatile functional group that can participate in a variety of radical-mediated transformations. magtech.com.cn These reactions are often initiated by light, heat, or a radical initiator and proceed through a sulfonyl radical intermediate.

One of the key radical-mediated transformations is the hydrosulfonylation of alkenes . In this type of reaction, the sulfonyl chloride adds across a carbon-carbon double bond. This process can be catalyzed by photoredox catalysts under visible light. researchgate.net Tris(trimethylsilyl)silane is often employed as an effective hydrogen atom donor in these reactions. researchgate.net The reaction proceeds via the formation of a sulfonyl radical, which then adds to the alkene.

Another important class of radical reactions involving sulfonyl chlorides is their use in arylation and fluoroalkylation reactions . magtech.com.cn The sulfonyl chloride can serve as a source of aryl or fluoroalkyl radicals, which can then be used to form new carbon-carbon bonds. These transformations highlight the utility of sulfonyl chlorides as precursors to highly reactive radical species in organic synthesis. magtech.com.cn

The general mechanism for the radical reaction of a sulfonyl chloride with an alkene is depicted below:

Initiation: Formation of a sulfonyl radical from the sulfonyl chloride.

Propagation:

Addition of the sulfonyl radical to the alkene to form a carbon-centered radical.

Hydrogen atom transfer to the carbon-centered radical to form the hydrosulfonylation product and regenerate the hydrogen atom donor radical.

Reaction Type Reagents/Conditions Product Type Key Features
HydrosulfonylationAlkene, Photoredox catalyst (e.g., Ir(ppy)3), Tris(trimethylsilyl)silane, Visible lightAlkyl sulfoneAddition of H and SO2R across a C=C bond. researchgate.net
Arylation(Hetero)aromaticsAryl sulfoneFormation of a C-S bond between an aromatic ring and the sulfonyl group. magtech.com.cn
FluoroalkylationSource of fluoroalkyl radicalFluoroalkylated sulfoneIntroduction of a fluoroalkyl group. magtech.com.cn

Rearrangements and Ring-Opening/Closing Reactions of the Cyclobutane Core

The cyclobutane ring in this compound is a strained four-membered ring, which makes it susceptible to various rearrangement and ring-opening reactions. These transformations are typically driven by the release of ring strain.

Ring-opening reactions of cyclobutane derivatives can be initiated by electrophiles, nucleophiles, or through thermal and photochemical methods. rsc.orgresearchgate.net For instance, electrophilic ring-opening can occur with reagents like benzeneselenenyl chloride, often catalyzed by a Lewis acid such as titanium tetrachloride. rsc.org The regioselectivity of the ring opening is influenced by the substituents on the cyclobutane ring.

Thermally induced electrocyclic ring-opening reactions are also characteristic of certain cyclobutene (B1205218) derivatives, leading to the formation of conjugated dienes. researchgate.net While this compound does not possess a double bond within the ring, the inherent strain of the cyclobutane core makes it a potential substrate for ring-opening under specific conditions.

Rearrangements of the cyclobutane core can also occur, particularly under conditions that favor carbocation formation. For example, a retro-benzilic acid rearrangement has been observed in heteroanellated hydroxycyclobutanecarboxylates, leading to ring expansion to a cyclopentadione. researchgate.net

Transformation Type Typical Reagents/Conditions Potential Product(s) Driving Force
Electrophilic Ring-OpeningElectrophile (e.g., PhSeCl), Lewis Acid (e.g., TiCl4)Acyclic functionalized butanesRelease of ring strain. rsc.org
Thermal Ring-OpeningHeatSubstituted butadienes (if unsaturation is present)Release of ring strain. researchgate.net
Base-Catalyzed RearrangementBaseRing-expanded products (e.g., cyclopentane (B165970) derivatives)Formation of a more stable ring system. researchgate.net

Functional Group Interconversions Involving the Nitrile Group

The nitrile (cyano) group of this compound is a versatile functional group that can be converted into a variety of other functional groups. vanderbilt.eduimperial.ac.uk These interconversions are fundamental in organic synthesis for creating diverse molecular architectures.

One of the most common transformations of the nitrile group is its reduction to a primary amine . This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 over Pd/C or PtO2), or diborane (B8814927) (B2H6). vanderbilt.edu

The nitrile group can also be hydrolyzed to a carboxylic acid . This transformation can be carried out under either acidic or basic conditions, typically with heating. The reaction proceeds through an intermediate amide, which can sometimes be isolated.

Additionally, nitriles can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. This provides a valuable method for carbon-carbon bond formation.

Reaction Reagents Product Functional Group
ReductionLiAlH4, H2/Pd/C, B2H6Primary Amine (-CH2NH2) vanderbilt.edu
HydrolysisH3O+ or OH-, heatCarboxylic Acid (-COOH)
Reaction with Grignard Reagent1. R-MgX 2. H3O+Ketone (-C(=O)R)
Dehydration of Amides (Reverse Reaction)POCl3, P2O5, SOCl2Nitrile (-CN) vanderbilt.edu

Mechanistic Investigations and Theoretical Studies on 1 Cyanocyclobutane 1 Sulfonyl Chloride Reactions

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for sulfonyl chlorides is crucial for predicting product formation and optimizing reaction conditions. The presence of both a sulfonyl chloride and a cyano group on a cyclobutane (B1203170) ring in 1-cyanocyclobutane-1-sulfonyl chloride suggests a rich and complex reactivity profile.

Nucleophilic substitution at the sulfur atom is a characteristic reaction of sulfonyl chlorides. fiveable.me These reactions are highly valuable in organic synthesis for the formation of sulfonamides, sulfonic esters, and sulfones. fiveable.me The mechanism of these substitutions can vary, primarily revolving around a synchronous (SN2-like) or a stepwise (addition-elimination) pathway.

For most arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution, which is believed to be concerted, is the predominant pathway in solvolysis. nih.gov In a concerted mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously, proceeding through a single transition state. nih.govnih.gov This process typically occurs with an inversion of configuration at the sulfur center. nih.gov

Alternatively, a stepwise addition-elimination mechanism can be operative. This pathway involves the initial formation of a trigonal bipyramidal intermediate. nih.gov The nucleophile first adds to the sulfur atom, forming this pentacoordinate species, which then eliminates the chloride ion in a subsequent step to yield the product. nih.gov The preference for one mechanism over the other is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. For instance, the fluoride (B91410) exchange reaction in arenesulfonyl chlorides has been shown to proceed through an addition-elimination mechanism. nih.gov

In the case of this compound, the sterically hindered cyclobutyl group and the electron-withdrawing cyano group would likely influence the transition state energy and the stability of any potential intermediate, thereby affecting the operative mechanism.

Table 1: Comparison of Hypothesized Nucleophilic Displacement Mechanisms

Mechanism Key Features Proposed Intermediate/Transition State Influencing Factors
Concerted (SN2-like) Single step reaction. nih.gov Trigonal bipyramidal transition state. nih.govmdpi.com Less hindered substrates, good nucleophiles.
Stepwise (Addition-Elimination) Two-step process. nih.gov Trigonal bipyramidal intermediate. nih.gov Stronger nucleophiles, stabilization of the intermediate.

Sulfonyl chlorides can participate in cycloaddition reactions, for example, with imines to form β-sultams in what is known as the sulfa-Staudinger cycloaddition. researchgate.net Mechanistic studies on such reactions have revealed the possibility of both concerted and stepwise pathways. researchgate.net

A concerted [2+2] cycloaddition would involve the simultaneous formation of two new sigma bonds between the sulfonyl chloride (or a derived sulfene) and the imine. However, evidence often points towards a stepwise mechanism. researchgate.net In the context of reactions between alkanesulfonyl chlorides and imines, a stepwise pathway is often proposed. This typically involves the initial nucleophilic attack of the imine nitrogen on the sulfur atom, leading to a zwitterionic intermediate. This intermediate then undergoes ring closure to form the four-membered β-sultam ring. researchgate.net

For this compound, its participation in cycloadditions would be influenced by the stability of the potential zwitterionic intermediate and the steric hindrance imposed by the cyclobutane ring.

The regio- and stereoselectivity of reactions involving sulfonyl chlorides are critical aspects, particularly in the synthesis of complex molecules. In cycloaddition reactions, for instance, the relative orientation of the substituents on the newly formed ring is of paramount importance.

In the sulfa-Staudinger cycloaddition, the diastereoselectivity can be controlled by the substituents on both the sulfonyl chloride and the imine. researchgate.net The stereochemical outcome is determined during the ring-closing step of the zwitterionic intermediate. The conformation of this intermediate, which minimizes steric interactions, will dictate the stereochemistry of the final product. While specific studies on this compound are unavailable, it is reasonable to expect that the bulky and rigid cyclobutane ring would exert significant steric control, potentially leading to high levels of stereoselectivity in its reactions.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules like this compound.

Density Functional Theory (DFT) has become an invaluable method for studying the mechanisms of reactions involving sulfonyl chlorides. nih.govmdpi.com DFT calculations can be employed to determine the geometries and energies of reactants, transition states, and products. This allows for the mapping of the potential energy surface of a reaction and the calculation of activation barriers, providing insights into the reaction kinetics.

For example, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have successfully elucidated the SN2 mechanism and rationalized the effect of substituents on the reaction rate. nih.govnih.gov Such studies have shown that the activation parameters calculated by DFT correlate well with experimental kinetic data. nih.gov

A theoretical investigation of this compound using DFT could similarly be used to:

Calculate the activation energies for the concerted versus stepwise nucleophilic substitution pathways.

Determine the structure and stability of the transition states and any intermediates.

Predict the kinetic favorability of different reaction pathways.

Table 2: Representative Activation Energies for Nucleophilic Substitution on Sulfonyl Chlorides (Hypothetical DFT Data)

Reactant Nucleophile Mechanism Calculated ΔG‡ (kcal/mol)
Methanesulfonyl chloride Cl⁻ SN2 22.5
Benzenesulfonyl chloride Cl⁻ SN2 20.1
This compound Cl⁻ SN2 (Predicted) 21.8
This compound Cl⁻ Addition-Elimination (Predicted) 25.3

Note: The data for this compound is hypothetical and for illustrative purposes only.

Analysis of the electronic structure of this compound can provide valuable predictions about its reactivity. Techniques such as molecular electrostatic potential (MEP) mapping can identify the electron-rich and electron-poor regions of the molecule. researchgate.net For a sulfonyl chloride, the sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack. fiveable.me

Global reactivity descriptors, which can be calculated using DFT, such as electronegativity, hardness, and softness, can offer further insights into the molecule's reactivity. researchgate.net For instance, a high electrophilicity index would confirm the strong electrophilic nature of the sulfur center in this compound. The presence of the cyano group is expected to further enhance the electrophilicity of the sulfur atom through its inductive electron-withdrawing effect. This heightened electrophilicity would likely increase its reactivity towards nucleophiles compared to simple alkanesulfonyl chlorides.

Conformational Analysis of Cyclobutane-Containing Products

The conformational landscape of cyclobutane and its derivatives is primarily dictated by the interplay of angle strain and torsional strain. Unlike a planar conformation, which would have significant eclipsing interactions between adjacent substituents, cyclobutane rings typically adopt a puckered or "butterfly" conformation to alleviate this strain. maricopa.edulibretexts.org This puckering involves one atom being out of the plane of the other three, leading to a dihedral angle that reduces the eclipsing of substituents.

The degree of puckering in a cyclobutane ring can be quantified by the puckering angle (θ), which is the angle between the two planes defined by three carbon atoms each. For unsubstituted cyclobutane, this angle is approximately 25-30°. maricopa.edunih.gov The puckered conformation is not static; the ring undergoes a rapid inversion process where the puckered atom flips to the opposite side of the plane. nih.gov

In substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, analogous to cyclohexane (B81311) conformations. The preferred conformation will be the one that minimizes steric interactions. Generally, bulky substituents favor the equatorial position to reduce steric hindrance. nih.gov The nature and position of substituents, such as the cyano and sulfonyl chloride groups originating from this compound, would be expected to significantly influence the puckering angle and the energetic barrier to ring inversion.

Key Conformational Parameters of Substituted Cyclobutanes:

While specific data for products of this compound are unavailable, the table below illustrates typical data obtained from conformational analyses of other substituted cyclobutane derivatives, showcasing the types of parameters that would be relevant.

ParameterTypical Range/ValueSignificance
Puckering Angle (θ) 15° - 35°Indicates the deviation from planarity. Larger angles signify more significant puckering to relieve torsional strain. nih.gov
Dihedral Angles VariesDescribes the torsion angles between substituents on adjacent carbons, indicating the degree of eclipsing.
Bond Lengths (C-C) 1.55 - 1.57 ÅCan be slightly elongated compared to acyclic alkanes due to ring strain. nih.gov
Bond Angles (C-C-C) ~88°Significantly compressed from the ideal tetrahedral angle of 109.5°, indicating substantial angle strain. nih.gov

Methods for Conformational Analysis:

The conformational analysis of cyclobutane-containing products is typically conducted using a combination of experimental and computational methods:

X-ray Crystallography: Provides precise information on bond lengths, bond angles, and the solid-state conformation of the molecule, including the puckering of the cyclobutane ring. nih.gov

NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants can provide insights into the relative orientation of substituents and the time-averaged conformation in solution.

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the potential energy surface of the cyclobutane ring, locating energy minima corresponding to stable conformations, and calculating the energy barriers for ring inversion. nih.govresearchgate.net

In the absence of specific studies on the reaction products of this compound, any future research in this area would likely employ these techniques to elucidate the conformational preferences of the resulting cyclobutane structures. The interplay of the electron-withdrawing cyano and sulfonyl groups would be of particular interest in determining the puckering dynamics and stereochemical outcomes of reactions.

Applications of 1 Cyanocyclobutane 1 Sulfonyl Chloride As an Advanced Synthetic Building Block

Construction of Spirocyclic and Fused Polycyclic Systems

The compact and rigid nature of the cyclobutane (B1203170) ring, combined with the reactivity of the cyano and sulfonyl chloride groups, makes 1-cyanocyclobutane-1-sulfonyl chloride an excellent precursor for a variety of heterocyclic systems.

Synthesis of Spirocyclic β- and γ-Sultams

A primary application of this compound is in the synthesis of spirocyclic sultams, which are cyclic sulfonamides. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds. The synthesis of spirocyclic β- and γ-sultams can be efficiently achieved through a one-pot reductive cyclization.

The process involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular cyclization by reacting with the sulfonyl chloride group on the same carbon atom. This transformation is typically carried out using a reducing agent such as sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. The corresponding sulfonyl fluoride (B91410) is often used in the literature, which is itself synthesized from the sulfonyl chloride, confirming the latter's role as a key intermediate.

The general reaction scheme is as follows:

Reduction of Nitrile: The cyano group is reduced to an aminomethyl group.

Intramolecular Sulfonylation: The newly formed amine attacks the electrophilic sulfonyl chloride, displacing the chloride ion and forming the cyclic sultam.

This methodology provides a direct route to spirocyclic β-sultams (four-membered ring fused to the cyclobutane) and can be adapted for γ-sultams (five-membered ring fused to the cyclobutane) if a homologated starting material is used. The yields for such cyclizations are generally moderate to good.

Table 1: Synthesis of Spirocyclic Sultams
Starting Material AnalogueProductKey TransformationTypical Reagents
This compoundSpirocyclic β-sultamOne-pot reductive cyclizationNaBH4, NiCl2·6H2O
1-(Cyanomethyl)cyclobutane-1-sulfonyl chlorideSpirocyclic γ-sultamOne-pot reductive cyclizationNaBH4, NiCl2·6H2O

Formation of Other Nitrogen and Sulfur-Containing Heterocycles

Beyond sultams, the bifunctional nature of this compound allows for its theoretical use in the synthesis of a wider array of nitrogen and sulfur-containing heterocycles. openmedicinalchemistryjournal.comnih.govmdpi.comnih.govresearchgate.net The nitrile and sulfonyl chloride groups can be manipulated independently or in concert to construct various ring systems. For example, the nitrile group can undergo addition reactions with various nucleophiles or be hydrolyzed to a carboxylic acid, while the sulfonyl chloride can react with a range of amines, alcohols, and other nucleophiles.

Potential, though not yet specifically documented for this compound, synthetic pathways could include:

Synthesis of Fused Pyrimidines: The nitrile group could be reacted with a binucleophile, such as an amidine, to form a pyrimidine (B1678525) ring. Subsequent functionalization and cyclization involving the sulfonyl group could lead to more complex fused systems.

Formation of Thiazine (B8601807) Derivatives: The sulfonyl chloride could be reduced to a thiol, which, in combination with the amine derived from the nitrile, could serve as a precursor for the synthesis of fused thiazine heterocycles.

Multi-component Reactions: The compound could be employed in multi-component reactions where both the cyano and sulfonyl chloride groups participate in forming complex heterocyclic scaffolds in a single step. nih.gov

Role in Stereoselective and Asymmetric Synthesis

The quaternary carbon at the center of this compound is a prochiral center. While the parent molecule is achiral, its reactions can lead to the formation of chiral molecules, opening avenues for stereoselective and asymmetric synthesis. mdpi.comacs.orgnih.govnih.govresearchgate.net

The creation of stereocenters can be envisioned in several ways:

Diastereoselective Reactions: When reacting with a chiral molecule, the two functional groups of this compound could exhibit diastereotopic reactivity, leading to a preference for one diastereomer over the other.

Asymmetric Catalysis: The use of chiral catalysts could enable the enantioselective transformation of one of the functional groups. For instance, a chiral reducing agent could lead to an enantiomerically enriched amine, which could then cyclize to form a chiral sultam.

Chiral Auxiliaries: Attaching a chiral auxiliary to either the nitrile or the sulfonyl chloride group could direct the stereochemical outcome of subsequent reactions on the other functional group or the cyclobutane ring itself.

Although specific examples utilizing this compound in asymmetric synthesis are not prominent in the literature, the principles of stereocontrolled synthesis on cyclobutane systems are well-established. mdpi.comnih.govresearchgate.netresearchgate.net The rigid nature of the cyclobutane ring can enhance the transfer of stereochemical information, making it a potentially valuable scaffold for developing new asymmetric methodologies.

Development of Novel Molecular Architectures with Constrained Geometries

The cyclobutane ring is known for its inherent ring strain and puckered conformation. This structural feature imparts a significant degree of conformational rigidity to molecules containing this motif. Incorporating this compound into larger molecules allows for the creation of novel molecular architectures with well-defined, constrained geometries.

Strategies for Fragment Growth and Diversification in Chemical Synthesis

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying new lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") and then growing or linking them to create more potent and selective drug candidates. This compound is an ideal starting point for creating a library of three-dimensional fragments. nih.govnih.govresearchgate.net

The bifunctional nature of the molecule provides two orthogonal points for diversification:

The Sulfonyl Chloride Group: This group can be readily reacted with a diverse library of amines, alcohols, and other nucleophiles to introduce a wide range of substituents. This allows for the exploration of different "growth vectors" from one side of the molecule.

The Cyano Group: The nitrile can be transformed into various other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a second, independent point for fragment elaboration.

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Identification)

While basic ¹H and ¹³C NMR are primary tools for structural confirmation, advanced NMR techniques offer deeper insights into the three-dimensional structure and dynamic behavior of 1-cyanocyclobutane-1-sulfonyl chloride in solution.

The cyclobutane (B1203170) ring of this compound introduces significant complexity to its NMR spectra. The four-membered ring is not planar and exists in a puckered conformation to relieve ring strain. dalalinstitute.comslideshare.net This puckering leads to a complex set of proton-proton couplings. The protons on the cyclobutane ring form a complex spin system due to their chemical and magnetic non-equivalence.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be essential to map the intricate network of proton-proton couplings within the cyclobutane ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, could provide through-space correlations between protons, which are critical for determining the relative stereochemistry and preferred conformation of the substituents on the ring. researchgate.net For instance, NOE data could help establish the spatial relationship between the cyano and sulfonyl chloride groups and the protons on the cyclobutane ring.

Table 1: Hypothetical ¹H NMR Data and Expected 2D NMR Correlations for this compound

Proton AssignmentHypothetical Chemical Shift (ppm)MultiplicityExpected COSY CorrelationsExpected NOESY/ROESY Correlations
H2/H4 (axial)~2.8 - 3.2mH2/H4 (equatorial), H3 (axial and equatorial)H2/H4 (equatorial), H3 (axial)
H2/H4 (equatorial)~2.5 - 2.9mH2/H4 (axial), H3 (axial and equatorial)H2/H4 (axial), H3 (equatorial)
H3 (axial)~2.2 - 2.6mH2/H4 (axial and equatorial), H3 (equatorial)H2/H4 (axial)
H3 (equatorial)~2.0 - 2.4mH2/H4 (axial and equatorial), H3 (axial)H2/H4 (equatorial)

The cyclobutane ring is known to undergo a dynamic process called "ring-flipping" or "ring-puckering," where it rapidly inverts its conformation. dalalinstitute.com This dynamic equilibrium can be studied using variable-temperature (VT) NMR spectroscopy. At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons may be averaged. Upon cooling, this process can be slowed down, leading to the decoalescence of the signals and the appearance of distinct resonances for each conformer.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡) of the ring-flipping process. This information is crucial for understanding the conformational landscape and the relative stability of the different puckered forms of the molecule. acs.org

Advanced Mass Spectrometry for Mechanistic and Structural Insights

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). acs.orgnih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₅H₆ClNO₂S). The high mass accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions. acs.orgnih.gov

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated Exact Mass (m/z)IsotopeCalculated Exact Mass (m/z) of Isotope
[C₅H₆³⁵ClNO₂S]⁺179.9808[C₅H₆³⁷ClNO₂S]⁺181.9779

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. chemguide.co.uk For this compound, characteristic fragmentation pathways would be expected.

The loss of the sulfonyl chloride group or parts of it is a likely fragmentation pathway for sulfonyl chlorides. core.ac.ukacdlabs.com This could involve the loss of a chlorine radical (Cl•), sulfur dioxide (SO₂), or the entire sulfonyl chloride group (•SO₂Cl). nih.gov The cyclobutane ring itself can also fragment, for example, through cycloreversion to produce smaller unsaturated molecules. cas.cn The presence of the cyano group would also influence the fragmentation, potentially leading to the loss of HCN. Tandem mass spectrometry (MS/MS) experiments would be particularly useful to isolate the molecular ion and systematically study its fragmentation pathways, providing definitive structural confirmation. nih.govresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion (m/z)Plausible Neutral LossProposed Fragment Structure
144Cl[C₅H₆NO₂S]⁺
115SO₂[C₅H₆ClN]⁺
80SO₂Cl[C₅H₆N]⁺
54CN, SO₂Cl[C₄H₆]⁺

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for its purification.

Due to the reactive nature of the sulfonyl chloride group, gas chromatography (GC) might lead to degradation unless care is taken. However, with appropriate derivatization or the use of a robust column and optimized conditions, GC coupled with a mass spectrometer (GC-MS) could be a powerful tool for analyzing volatile impurities. rsc.orginnovareacademics.in

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are generally more suitable for the analysis of reactive compounds like sulfonyl chlorides. google.comsielc.com A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation of the product from starting materials and byproducts. sielc.com HPLC can be used to monitor the reaction progress by quantifying the disappearance of reactants and the appearance of the product. mdpi.com For purification, preparative HPLC would be the method of choice to obtain high-purity this compound. The optimization of the chromatographic conditions, including mobile phase composition, flow rate, and column temperature, is crucial for achieving efficient separation and purification. google.com

Lack of Crystallographic Data for this compound Prevents Detailed Structural Analysis

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray crystallography data for the chemical compound "this compound" has been found in the public domain. As a result, a detailed analysis of its absolute stereochemistry and conformation based on X-ray diffraction, as requested, cannot be provided.

The requested article, which was to be structured around the specific outline "" with a focus on "6.4. X-ray Crystallography for Absolute Stereochemistry and Conformation," required the inclusion of data tables and detailed research findings. This level of detail is contingent upon the availability of a solved crystal structure, from which parameters such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles are derived.

General principles of X-ray crystallography allow for the elucidation of the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining the absolute stereochemistry of chiral molecules and for providing precise information about the conformational preferences of cyclic systems, such as the puckering of a cyclobutane ring. However, without the foundational crystallographic data for this compound, any discussion of its specific structural features would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of the requested article with the specified content, including data tables and detailed research findings on the X-ray crystallography of this compound, is not possible at this time due to the absence of the necessary primary research data.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Protocols

The future synthesis of 1-cyanocyclobutane-1-sulfonyl chloride and its derivatives will likely be guided by the principles of green chemistry to minimize environmental impact and enhance safety. Traditional methods for preparing sulfonyl chlorides often involve harsh reagents and generate substantial waste. organic-chemistry.orgrsc.org Research in this area is expected to focus on several key aspects:

Alternative Chlorinating Agents: A primary goal will be to replace hazardous chlorinating agents like chlorine gas or thionyl chloride. researchgate.net Promising alternatives include N-chlorosuccinimide (NCS) and sodium dichloroisocyanurate dihydrate, which are safer to handle and produce less toxic byproducts. organic-chemistry.orgresearchgate.netrsc.org The use of bleach (sodium hypochlorite) also presents a readily available and cost-effective option for oxidative chlorosulfonation. organic-chemistry.org

Sustainable Solvents and Reaction Conditions: A shift towards environmentally benign solvents is anticipated. Water, ethanol, and deep eutectic solvents are being explored as greener alternatives to traditional volatile organic compounds. rsc.org Furthermore, developing metal-free reaction conditions, for instance, using oxygen as a terminal oxidant, will reduce heavy metal contamination and simplify purification processes. rsc.org

Atom Economy and Waste Valorization: Future synthetic routes will aim to maximize atom economy. For example, methods that utilize S-alkylisothiourea salts as precursors are advantageous because the byproduct, succinimide, can be recovered and converted back to the N-chlorosuccinimide reagent, creating a more sustainable process. organic-chemistry.orgresearchgate.net

A comparative table of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional MethodsGreen and Sustainable Protocols
Chlorinating Agent Thionyl chloride, Chlorine gasN-chlorosuccinimide (NCS), Sodium hypochlorite (B82951) (bleach) organic-chemistry.orgorganic-chemistry.org
Solvents Chlorinated hydrocarbonsWater, Ethanol, Deep eutectic solvents rsc.org
Catalysts/Oxidants Stoichiometric and often hazardous reagentsCatalytic amounts, Oxygen as a terminal oxidant rsc.org
Byproducts Acidic and toxic gasesRecyclable materials (e.g., succinimide) researchgate.net
Safety High-risk due to corrosive and toxic reagentsImproved operational safety

Integration into Automated and High-Throughput Synthesis Platforms

The integration of automated and high-throughput synthesis platforms offers a transformative approach to accelerating the discovery and optimization of reactions involving this compound. These technologies can enhance reproducibility, safety, and efficiency.

Continuous Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic reactions often associated with sulfonyl chloride synthesis. rsc.orgresearchgate.net This technology can improve the safety profile by minimizing the volume of reactive intermediates at any given time. rsc.org The development of a continuous flow process for the synthesis of this compound would enable safer and more scalable production. mdpi.com

Automated Reaction Optimization: Robotic platforms can be employed to perform a large number of experiments under varying conditions, allowing for the rapid optimization of reaction yields and selectivity. This high-throughput screening approach can be applied to explore the reactivity of this compound with a diverse range of nucleophiles.

Data-Driven Discovery: The large datasets generated from high-throughput experimentation can be used in conjunction with machine learning algorithms to predict reaction outcomes and identify novel reaction pathways. This data-centric approach can guide the rational design of experiments and accelerate the discovery of new derivatives with desired properties.

Exploration of Novel Catalytic Methods for Enhanced Selectivity and Efficiency

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound, enabling more selective and efficient transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. acs.org The application of heterogeneous photocatalysts, such as potassium poly(heptazine imide), could provide a sustainable alternative to traditional methods for synthesizing sulfonyl chlorides and their derivatives. acs.orgnih.gov This approach may allow for the activation of the sulfonyl chloride group under gentle conditions, leading to novel transformations.

Transition Metal Catalysis: While metal-free approaches are desirable from a sustainability perspective, transition metal catalysis offers unparalleled opportunities for selective bond formation. Future research could explore the use of transition metal catalysts to mediate cross-coupling reactions involving the sulfonyl chloride group, enabling the synthesis of complex molecular architectures.

Organocatalysis: Organocatalysis provides a complementary approach to metal-based systems, often with the advantages of lower toxicity and cost. The development of organocatalytic methods for the functionalization of this compound could lead to highly enantioselective transformations, which is of particular importance in medicinal chemistry.

Design and Synthesis of Advanced Materials via this compound Derivatives

The unique combination of a strained cyclobutane (B1203170) ring and a reactive sulfonyl group makes this compound an attractive building block for the synthesis of advanced materials with novel properties.

Stress-Responsive Polymers: The cyclobutane moiety can act as a mechanophore, a functional group that responds to mechanical stress. duke.edunih.govresearchgate.net By incorporating derivatives of this compound into polymer backbones, it may be possible to create materials that change their properties, such as color or degradability, in response to mechanical force. chemrxiv.org The [2+2] cycloreversion of the cyclobutane ring under stress can lead to constructive transformations within the polymer chain. duke.edunih.govresearchgate.net

Functional Polymers: The sulfonyl group can be readily converted into sulfonamides and sulfonate esters, providing a handle for introducing a wide range of functional groups into a polymer. This could be exploited to create polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or the ability to bind to other molecules. The polymerization of diene monomers in the presence of transition metal catalysts can lead to polymers with cyclobutane units in their backbone. google.com

Materials for Biomedical Applications: The sulfonamide group is a well-established pharmacophore in medicinal chemistry. By incorporating this compound derivatives into polymers, it may be possible to develop new biomaterials, such as drug delivery systems or medical implants, with inherent biological activity or improved biocompatibility.

The potential applications of polymers derived from this compound are summarized below.

Polymer TypePotential PropertiesPotential Applications
Mechanophore-containing Polymers Stress-responsive, self-healing, degradable duke.edunih.govresearchgate.netchemrxiv.orgSmart coatings, sensors, actuators
Functionalized Polysulfonamides Tunable solubility, thermal stability, biocompatibilityMembranes for separation, specialty plastics, biomaterials
Cross-linked Networks High mechanical strength, chemical resistanceAdhesives, composites, hydrogels

Q & A

Basic Research Question

  • Use anhydrous conditions and inert atmospheres (Ar/N₂) to prevent hydrolysis.
  • Personal protective equipment (PPE): Nitrile gloves, goggles, and fume hoods.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.